Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

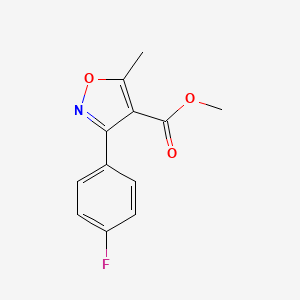

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a methyl ester group at position 4, a 4-fluorophenyl substituent at position 3, and a methyl group at position 5 of the isoxazole ring.

Isoxazole derivatives are pharmacologically significant, exhibiting anti-convulsant, antibacterial, and anti-inflammatory activities . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, making this compound a candidate for medicinal chemistry applications. Structural characterization of similar compounds employs techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, HRMS, and X-ray crystallography, often utilizing software suites like SHELXL and WinGX for refinement .

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXOFNWDTGMOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676358 | |

| Record name | Methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159693-09-1 | |

| Record name | Methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C12H10FNO3

- Molecular Weight: 235.21 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HeLa | 12 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models treated with this compound.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (pg/mL) | Reduction (%) |

|---|---|---|

| TNF-α | 50 | 45 |

| IL-6 | 30 | 50 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been observed to inhibit key enzymes involved in cancer progression and inflammation. For instance, it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MDA-MB-231 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

- Inflammation Model : In an experimental model of inflammation, researchers found that treatment with this compound led to a marked decrease in edema and pain responses, suggesting its potential as an anti-inflammatory agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the fluorophenyl group could enhance biological activity, indicating avenues for further drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties :

- Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) increases molecular weight by 14 Da and slightly elevates melting points due to enhanced van der Waals interactions .

- Halogenation : Bromine or chlorine substituents (e.g., 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole) reduce solubility in polar solvents but improve reactivity for nucleophilic substitutions .

Biological Relevance :

- The 4-fluorophenyl moiety is critical for target binding in GABA$_A$ receptor modulation, as seen in structurally related anticonvulsants .

- Aldehyde derivatives (e.g., 3-Methyl-5-(4-trifluoromethylphenyl)-isoxazole-4-carbaldehyde) serve as intermediates for Schiff base formation, enabling further pharmacological diversification .

Structural Conformation :

- X-ray studies of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveal near-planar isoxazole rings, with aryl groups oriented perpendicularly to the heterocycle plane. This conformation likely applies to the 4-fluorophenyl analog, influencing crystal packing and solubility .

Synthetic Utility :

- Bromomethyl derivatives (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) are precursors for introducing amines or thiols via nucleophilic substitution, a strategy applicable to fluorophenyl analogs .

Preparation Methods

Cyclization via β-Keto Esters and Hydroxylamine

A widely cited method involves the condensation of ethyl acetoacetate with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate. Subsequent reaction with hydroxylamine sulfate at low temperatures (−20°C to 10°C) induces cyclization, yielding ethyl-5-methylisoxazole-4-carboxylate. This intermediate is critical for downstream modifications.

Key reaction parameters:

-

Temperature : Elevated temperatures (75–150°C) for ethoxymethylene intermediate formation.

-

Hydroxylamine source : Hydroxylamine sulfate is preferred over hydrochloride salts to minimize isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate).

-

Acid hydrolysis : Treatment with strong acids (e.g., HCl) converts the ethyl ester to 5-methylisoxazole-4-carboxylic acid, a precursor for esterification.

Functionalization of Pre-Formed Isoxazole Intermediates

Alternative routes begin with commercially available isoxazole carboxylic acids. For example, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 1736-21-6) undergoes esterification with methanol under acidic conditions. Thionyl chloride () is often employed to activate the carboxylic acid as an acyl chloride, which reacts with methanol to form the methyl ester.

Esterification Strategies

Acid Chloride-Mediated Esterification

The carboxylic acid intermediate is treated with thionyl chloride in anhydrous toluene or dichloromethane to form 5-methylisoxazole-4-carbonyl chloride. This reactive species is then combined with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester.

Conditions :

Direct Fischer Esterification

While less common, direct esterification of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with methanol and sulfuric acid under reflux has been reported. However, this method suffers from lower yields (~70%) due to equilibrium limitations and side reactions.

Optimization and Impurity Control

Byproduct Suppression

The patent US20030139606A1 highlights the formation of CATA (a dimeric byproduct) and isomeric impurities during acyl chloride reactions. Mitigation strategies include:

Crystallization and Purification

Crystallization of 5-methylisoxazole-4-carboxylic acid from ethanol/water mixtures enhances purity (>97%). Subsequent esterification with methanol under controlled conditions ensures minimal residual acid content.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate?

The synthesis typically involves cyclocondensation of substituted aldehydes with hydroxylamine derivatives to form the isoxazole ring. Key parameters include:

Q. Example Protocol :

Combine 4-fluorobenzaldehyde (1.0 equiv) with methyl acetoacetate (1.2 equiv) in acetonitrile.

Add hydroxylamine hydrochloride (1.5 equiv) and stir at 90°C for 12 hours.

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Q. How can researchers characterize the compound’s purity and structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–7.4 ppm for fluorophenyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 249.24 g/mol; observed: 249.25 ± 0.02 g/mol) .

- HPLC-PDA : Assess purity (>95% with C18 column, acetonitrile:water gradient) .

Critical Note : Monitor for ester hydrolysis under acidic/basic conditions using IR spectroscopy (C=O stretch at 1720 cm⁻¹) .

Q. How can SHELX software be applied to resolve crystal structure ambiguities in derivatives of this compound?

SHELXL is critical for refining crystal structures obtained via X-ray diffraction:

Data Input : Use .hkl files from diffraction experiments.

Parameterization : Assign anisotropic displacement parameters (ADPs) to fluorine and oxygen atoms due to high electron density .

Validation : Check for R-factor convergence (<0.05) and Fo/Fc maps to resolve disorder in the isoxazole ring .

Q. Example Workflow :

Q. How can researchers investigate the compound’s biochemical mode of action despite limited direct studies?

Leverage structural analogs (e.g., Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) to infer mechanisms:

Target Prediction : Use molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2), based on similarity to anti-inflammatory oxazole derivatives .

Pathway Analysis : Screen for inhibition of fungal ergosterol biosynthesis (agrochemical applications) via LC-MS metabolite profiling .

In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, IC₅₀ determination) .

Q. Data Contradiction Alert :

- Agrochemical vs. Pharmacological Activity : While suggests agrochemical potential, highlights anti-inflammatory properties. Design dose-response studies to clarify context-dependent effects .

Q. What strategies address contradictions in reported reactivity of the ester group under varying conditions?

The ester group’s stability depends on:

Q. Experimental Design :

Kinetic Studies : Monitor ester degradation via ¹H NMR (disappearance of –OCH₃ peak at δ 3.8 ppm).

Stabilization : Add scavengers (e.g., molecular sieves) in reactions requiring anhydrous conditions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Modify key substituents and evaluate effects:

Fluorophenyl Group : Replace with chlorophenyl to enhance hydrophobic interactions (logP analysis) .

Methyl Substituent : Introduce bulkier groups (e.g., tert-butyl) to sterically block metabolic degradation .

Ester-to-Acid Conversion : Synthesize the carboxylic acid derivative (via hydrolysis) to improve water solubility .

Q. What computational tools predict the compound’s environmental fate in agrochemical applications?

Use EPA EPI Suite and QSAR models to assess:

- Persistence : Biodegradation probability (BIOWIN score <2.5 indicates low degradation) .

- Toxicity : ECOSAR predicts LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Validation : Compare predictions with experimental soil half-life (t₁/₂) studies under OECD 307 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.